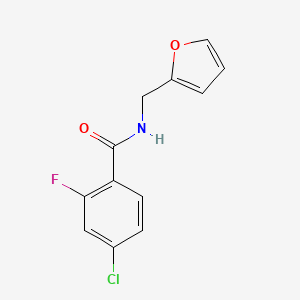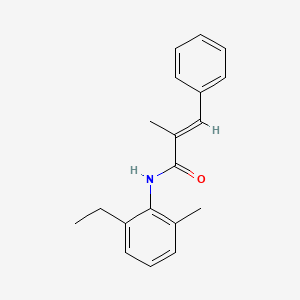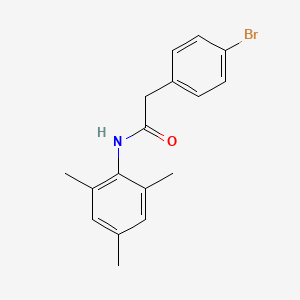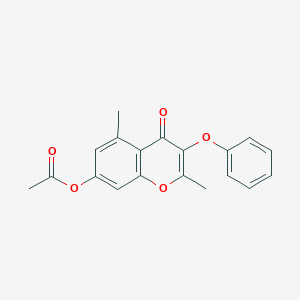
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is not fully understood, but studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of angiogenesis. Studies have also shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can modulate the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied, which could limit its potential for clinical use.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer agents.
2. Studying its toxicity and pharmacokinetics in animal models to determine its potential for clinical use.
3. Investigating its potential as a treatment for other diseases, such as inflammation and autoimmune disorders.
4. Developing more efficient synthesis methods to improve the yield and purity of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide.
Conclusion
In conclusion, 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several potential future directions for research. Further studies are needed to fully understand the potential of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide as a cancer therapy and its potential for clinical use.
Métodos De Síntesis
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-furylmethyl bromide in the presence of a base, such as potassium carbonate, or by reacting 4-chloro-2-fluoroaniline with 2-furylmethyl isocyanate. The yield of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide obtained through these methods is typically high, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been studied for its potential applications in the field of medicine, particularly as an anti-cancer agent. Studies have shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research as a potential cancer therapy.
Propiedades
IUPAC Name |
4-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRBAGKMBSSMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-N-[(furan-2-YL)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)